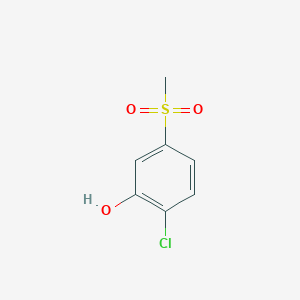
Acetic acid;6,7-dimethylnaphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a naphthalene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The naphthalene derivative, 6,7-dimethylnaphthalene-1,4-diol, is an aromatic compound with two hydroxyl groups positioned on the first and fourth carbon atoms of the naphthalene ring, and two methyl groups on the sixth and seventh carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7-dimethylnaphthalene-1,4-diol typically involves the following steps:
Naphthalene Derivative Synthesis: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl and methyl groups. This can be achieved through Friedel-Crafts alkylation to introduce the methyl groups, followed by hydroxylation to add the hydroxyl groups.
Acetylation: The resulting 6,7-dimethylnaphthalene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in 6,7-dimethylnaphthalene-1,4-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
科学研究应用
Acetic acid;6,7-dimethylnaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;6,7-dimethylnaphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways: The compound can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
相似化合物的比较
Similar Compounds
6,7-Dimethylnaphthalene-1,4-diol: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Naphthalene-1,4-diol: Lacks the methyl groups, affecting its solubility and biological activity.
Acetic acid: A simple carboxylic acid without the aromatic ring, used widely in various applications.
Uniqueness
Acetic acid;6,7-dimethylnaphthalene-1,4-diol is unique due to the combination of the acetic acid moiety and the substituted naphthalene ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
59832-95-0 |
|---|---|
分子式 |
C16H20O6 |
分子量 |
308.33 g/mol |
IUPAC 名称 |
acetic acid;6,7-dimethylnaphthalene-1,4-diol |
InChI |
InChI=1S/C12H12O2.2C2H4O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13;2*1-2(3)4/h3-6,13-14H,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
VPEQXJZWMJSKKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2C=C1C)O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
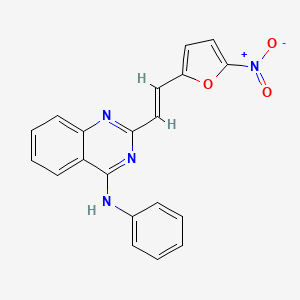

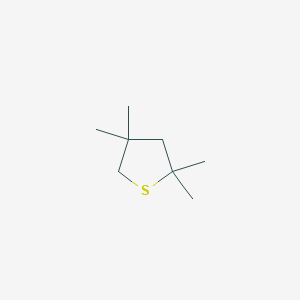

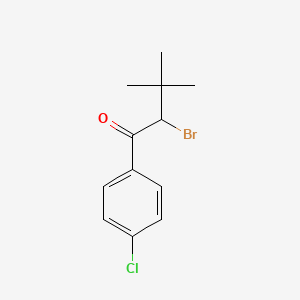
![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
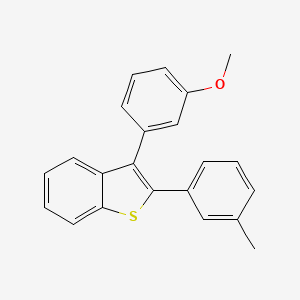
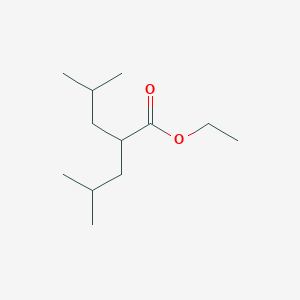
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
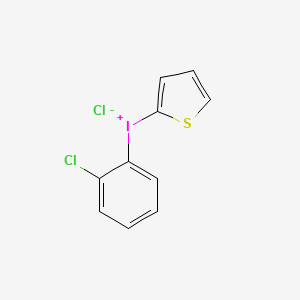
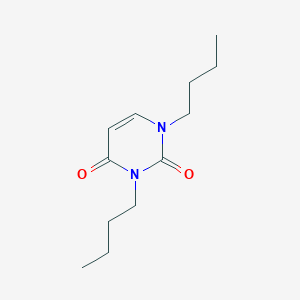
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
